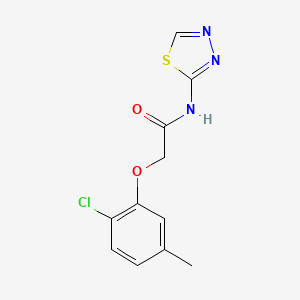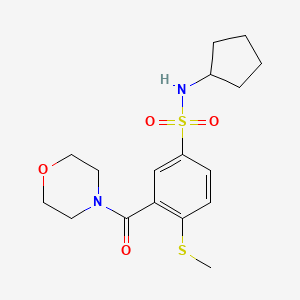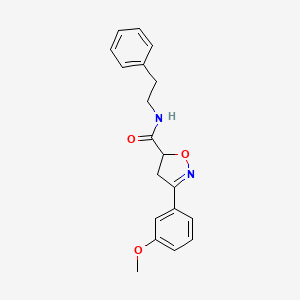
2-(2-chloro-5-methylphenoxy)-N-1,3,4-thiadiazol-2-ylacetamide
Overview
Description
2-(2-chloro-5-methylphenoxy)-N-1,3,4-thiadiazol-2-ylacetamide, also known as CGP 7930, is a compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of thiadiazole derivatives and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
2-(2-chloro-5-methylphenoxy)-N-1,3,4-thiadiazol-2-ylacetamide has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of applications, including:
1. As a modulator of GABAB receptors: this compound 7930 has been found to selectively modulate GABAB receptors, which are involved in the regulation of neurotransmitter release and synaptic plasticity.
2. As a tool for studying GABAB receptor function: this compound 7930 has been used as a tool for studying the function of GABAB receptors in both in vitro and in vivo experiments.
3. As a potential therapeutic agent: this compound 7930 has been investigated for its potential use in the treatment of various neurological disorders, including epilepsy, anxiety, and depression.
Mechanism of Action
The mechanism of action of 2-(2-chloro-5-methylphenoxy)-N-1,3,4-thiadiazol-2-ylacetamide involves its interaction with GABAB receptors. This compound has been found to selectively modulate the activity of GABAB receptors, leading to changes in neurotransmitter release and synaptic plasticity. The exact mechanism of action of this compound is still being studied, but it is believed to involve the regulation of G protein signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. These effects include:
1. Modulation of neurotransmitter release: this compound 7930 has been found to modulate the release of neurotransmitters, including GABA, glutamate, and dopamine.
2. Regulation of synaptic plasticity: this compound 7930 has been found to regulate synaptic plasticity, which is the ability of synapses to change their strength in response to activity.
3. Alteration of behavior: this compound 7930 has been found to alter behavior in animal models, including anxiety-like behavior and seizure activity.
Advantages and Limitations for Lab Experiments
2-(2-chloro-5-methylphenoxy)-N-1,3,4-thiadiazol-2-ylacetamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selective modulation of GABAB receptors: this compound 7930 has been found to selectively modulate GABAB receptors, making it a useful tool for studying the function of these receptors.
2. High purity and yield: The synthesis method for this compound 7930 has been optimized to produce high yields of pure compound, making it easy to obtain for lab experiments.
Some of the limitations of this compound 7930 for lab experiments include:
1. Limited solubility: this compound 7930 has limited solubility in water, which can make it difficult to work with in certain experiments.
2. Lack of in vivo data: While this compound 7930 has been extensively studied in vitro, there is limited data on its in vivo effects.
Future Directions
There are several future directions for the study of 2-(2-chloro-5-methylphenoxy)-N-1,3,4-thiadiazol-2-ylacetamide. Some of these directions include:
1. Investigation of its potential therapeutic uses: this compound 7930 has shown promise as a potential therapeutic agent for various neurological disorders. Further studies are needed to investigate its potential clinical applications.
2. Development of more selective compounds: While this compound 7930 is a selective modulator of GABAB receptors, there is still a need for more selective compounds that can be used to study the function of specific receptor subtypes.
3. Study of its in vivo effects: While this compound 7930 has been extensively studied in vitro, there is limited data on its in vivo effects. Further studies are needed to investigate its effects in animal models and humans.
In conclusion, this compound is a compound that has been extensively studied for its potential use in scientific research. This compound has a variety of applications, including as a modulator of GABAB receptors and a tool for studying their function. While there are some limitations to its use in lab experiments, it has several advantages, including its high purity and yield. There are several future directions for the study of this compound, including investigation of its potential therapeutic uses and the development of more selective compounds.
properties
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c1-7-2-3-8(12)9(4-7)17-5-10(16)14-11-15-13-6-18-11/h2-4,6H,5H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTKEYRSSRYPSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(=O)NC2=NN=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(3-bromo-4-hydroxy-5-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4656667.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4656672.png)
![N-(4-fluorophenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4656673.png)

![N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B4656685.png)



![1-[4-(4-nitrophenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B4656728.png)
![3-methyl-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4656735.png)
![2-[(3-chlorobenzyl)thio]-5,6-dimethyl-3-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4656743.png)